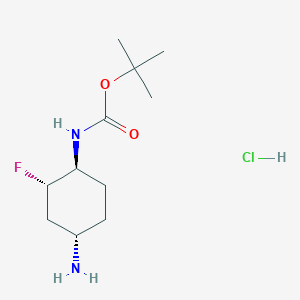

(1S,2S,4S)-1-(Boc-amino)-4-amino-2-fluorocyclohexane HCl

Description

tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of cyclohexylamine, where the amino group is protected by a tert-butyl carbamate group, and the compound is further modified with a fluorine atom at the 2-position of the cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Properties

Molecular Formula |

C11H22ClFN2O2 |

|---|---|

Molecular Weight |

268.75 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2S,4S)-4-amino-2-fluorocyclohexyl]carbamate;hydrochloride |

InChI |

InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8-,9-;/m0./s1 |

InChI Key |

FQLYTSSAZNHTSA-YWUTZLAHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@@H]1F)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate typically involves the following steps:

Protection of the Amino Group: The amino group of cyclohexylamine is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.

Fluorination: The protected amine is then subjected to fluorination at the 2-position of the cyclohexyl ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrogen chloride gas.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Deprotection: Trifluoroacetic acid or hydrogen chloride gas in anhydrous conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Deprotected Amine: Removal of the tert-butyl carbamate group yields the free amine.

Oxidized or Reduced Products: Depending on the reaction conditions, various oxidized or reduced derivatives can be obtained.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry.

Biology:

- Studied for its potential biological activity, including its interactions with enzymes and receptors.

- Used in the development of fluorinated analogs of biologically active compounds.

Medicine:

- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

- Used as a precursor in the synthesis of pharmaceutical intermediates.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

- Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the tert-butyl carbamate group provides stability and protection to the amino group. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific application.

Comparison with Similar Compounds

tert-Butyl N-[(1S,2S,4S)-rel-4-amino-cyclohexyl]carbamate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-chloro-cyclohexyl]carbamate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.

tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-methyl-cyclohexyl]carbamate: Substituted with a methyl group, affecting its steric and electronic properties.

Uniqueness: The presence of the fluorine atom in tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride imparts unique chemical and biological properties, such as increased stability, enhanced binding affinity, and improved selectivity. These features make it a valuable compound in various scientific and industrial applications.

Biological Activity

(1S,2S,4S)-1-(Boc-amino)-4-amino-2-fluorocyclohexane HCl is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a fluorine atom at the 2-position of the cyclohexane ring, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is significant as the fluorine atom can enhance metabolic stability and influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Fluorinated compounds often show enhanced antimicrobial activity due to their ability to disrupt bacterial membranes and inhibit enzyme functions.

- Neuroprotective Effects : Some derivatives have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The presence of the Boc group may facilitate cellular uptake and improve solubility, while the fluorine atom may enhance binding affinity to target proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Modulation of neurotransmitter release | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | Key Structural Features |

|---|---|---|

| (1R,2R)-isomer | Lower activity | Different stereochemistry |

| (1S,2S)-4-amino derivative | Enhanced neuroprotection | Presence of Boc and fluorine |

Case Studies

- Antimicrobial Study : A study conducted on various fluorinated cyclohexane derivatives showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound .

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was linked to its ability to modulate glutamate levels in neuronal cultures .

- Anticancer Research : Preliminary results from cytotoxicity assays indicated that this compound showed promising results against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways .

Q & A

Q. Stereochemical Control :

- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation analogs) guide the (1S,2S,4S) configuration .

- X-ray crystallography and NOESY NMR validate stereochemistry post-synthesis .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Focus

A multi-technique approach is essential:

Advanced Tip : Combine 2D NMR (COSY, HSQC) with computational DFT calculations to assign ambiguous signals .

How can researchers resolve contradictions in NMR data when confirming the stereochemistry of fluorinated cyclohexane derivatives?

Advanced Research Focus

Contradictions arise from dynamic chair flipping or overlapping signals:

- Low-Temperature NMR : Conduct experiments at 193 K to "freeze" chair conformers and simplify splitting patterns .

- DFT Simulations : Compare experimental ¹H/¹⁹F chemical shifts with computed values (e.g., Gaussian 09) to validate assignments .

- Crystallography : X-ray structures provide unambiguous stereochemical references, as seen in cyclohexane diol derivatives .

Case Study : In , crystallography resolved conflicting NOESY data by confirming axial vs. equatorial fluorine positioning.

What strategies are employed to optimize the Boc protection and deprotection steps in the presence of multiple amino groups?

Advanced Research Focus

Boc Protection :

Q. Deprotection :

Q. Comparative Data :

- Fmoc (in ) requires milder deprotection (piperidine), but Boc offers better stability for long-term storage .

How do computational methods support the design of stereoselective synthetic routes for this compound?

Q. Advanced Research Focus

- Transition State Modeling : Software like Schrödinger’s Jaguar predicts energy barriers for fluorination pathways, favoring the (2S) configuration .

- Conformational Analysis : Molecular dynamics (MD) simulations in AMBER identify stable chair conformers, guiding solvent selection (e.g., toluene vs. DCM) .

- Docking Studies : For pharmacological applications, AutoDock Vina models interactions with biological targets (e.g., enzymes requiring axial fluorine orientation) .

Validation : In , DFT-calculated NMR shifts matched experimental data within 0.1 ppm, confirming route accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.